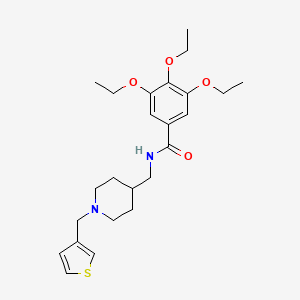
3,4,5-triethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-triethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound with the molecular formula C24H34N2O4S and a molecular weight of 446.61 g/mol. This compound features a benzamide core substituted with three ethoxy groups and a piperidine ring attached to a thiophene moiety. It is of interest in various fields of scientific research due to its unique structural characteristics and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure consistency and scalability.
化学反応の分析
Types of Reactions
3,4,5-triethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups and thiophene moiety can be oxidized under appropriate conditions.
Reduction: The carbonyl group in the benzamide can be reduced to form corresponding amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the benzamide can produce primary or secondary amines.
科学的研究の応用
3,4,5-triethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include exploring its effects on various biological targets, such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3,4,5-triethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound’s benzamide core and ethoxy groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. For instance, it may inhibit tubulin polymerization, similar to other benzamide derivatives . The thiophene moiety could also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,4,5-trimethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide: This compound is similar but has methoxy groups instead of ethoxy groups.
3,4,5-triethoxy-N-((1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)methyl)benzamide: This variant has a pyrrolidine ring instead of a piperidine ring.
Uniqueness
3,4,5-triethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide is unique due to its specific combination of ethoxy groups, piperidine ring, and thiophene moiety. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
IUPAC Name |
3,4,5-triethoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4S/c1-4-28-21-13-20(14-22(29-5-2)23(21)30-6-3)24(27)25-15-18-7-10-26(11-8-18)16-19-9-12-31-17-19/h9,12-14,17-18H,4-8,10-11,15-16H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBHLQQZECBYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-chlorophenyl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424458.png)



![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid](/img/structure/B2424465.png)
![1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea](/img/structure/B2424466.png)
![N-(4-acetylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2424467.png)
![2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2424472.png)

![N-(1-{1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B2424474.png)
